molecular formula C23H19ClN2O3 B11704033 (2E)-3-(4-chlorophenyl)-N-(4-methoxyphenyl)-2-(phenylformamido)prop-2-enamide

(2E)-3-(4-chlorophenyl)-N-(4-methoxyphenyl)-2-(phenylformamido)prop-2-enamide

Cat. No.: B11704033
M. Wt: 406.9 g/mol
InChI Key: BLYWTXSXHQMIMV-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(4-chlorophenyl)-N-(4-methoxyphenyl)-2-(phenylformamido)prop-2-enamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a methoxyphenyl group, and a phenylformamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-chlorophenyl)-N-(4-methoxyphenyl)-2-(phenylformamido)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a condensation reaction between an appropriate aldehyde and an amine.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the intermediate formed in the previous step.

    Addition of the Methoxyphenyl Group: The methoxyphenyl group is added through an electrophilic aromatic substitution reaction.

    Formation of the Phenylformamido Group: The final step involves the formation of the phenylformamido group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-chlorophenyl)-N-(4-methoxyphenyl)-2-(phenylformamido)prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

(2E)-3-(4-chlorophenyl)-N-(4-methoxyphenyl)-2-(phenylformamido)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(4-chlorophenyl)-N-(4-methoxyphenyl)-2-(phenylformamido)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-bromophenyl)-N-(4-methoxyphenyl)-2-(phenylformamido)prop-2-enamide: Similar structure but with a bromine atom instead of chlorine.

    (2E)-3-(4-chlorophenyl)-N-(4-hydroxyphenyl)-2-(phenylformamido)prop-2-enamide: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness

(2E)-3-(4-chlorophenyl)-N-(4-methoxyphenyl)-2-(phenylformamido)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H19ClN2O3

Molecular Weight

406.9 g/mol

IUPAC Name

N-[(E)-1-(4-chlorophenyl)-3-(4-methoxyanilino)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C23H19ClN2O3/c1-29-20-13-11-19(12-14-20)25-23(28)21(15-16-7-9-18(24)10-8-16)26-22(27)17-5-3-2-4-6-17/h2-15H,1H3,(H,25,28)(H,26,27)/b21-15+

InChI Key

BLYWTXSXHQMIMV-RCCKNPSSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.